6-Phenylpiperidine-2-carboxylic acid

Description

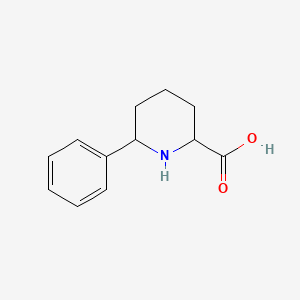

6-Phenylpiperidine-2-carboxylic acid is a heterocyclic compound featuring a six-membered saturated piperidine ring with a phenyl substituent at the 6-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₃H₁₇NO₂, and it is identified by CAS number 1137431-60-7 . This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXVAHHWCXAWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Physicochemical and Reactivity Differences

- Ring Saturation: The saturated piperidine ring in this compound enhances conformational flexibility compared to the rigid aromatic pyridine ring in 6-phenylpyridine-2-carboxylic acid . This flexibility may improve binding to protein targets with deep pockets.

Electronic Effects :

- The phenyl group in this compound is electron-withdrawing, which may reduce the pKa of the carboxylic acid group compared to 6-methylpiperidine-2-carboxylic acid (electron-donating methyl group) .

- In 6-(Piperidin-1-yl)pyridine-2-carboxylic acid, the piperidinyl substituent on the pyridine ring provides basicity due to the lone pair on nitrogen, altering solubility in acidic environments .

Synthetic Accessibility :

Key Research Findings and Data Gaps

- Structural Insights : X-ray crystallography or computational modeling (absent in evidence) could clarify conformational preferences of the piperidine ring.

- Solubility and Stability : Experimental data on aqueous solubility and thermal stability are lacking for most compounds, limiting comparative analysis.

- Biological Activity: No direct studies on this compound’s pharmacological targets were found in the evidence, highlighting a research gap.

Preparation Methods

Carboxylic Acid Activation and Amide Formation

A foundational approach involves activating the carboxylic acid moiety of 6-phenylpyrimidine-4-carboxylic acid derivatives for subsequent coupling with amines. In a representative procedure, 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid (150 mg, 0.69 mmol) was dissolved in dry dimethylformamide (DMF) with N,N-diisopropylethylamine (1.4 mmol) as a base. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 0.83 mmol) facilitated carboxylate activation at 0°C, followed by addition of 3-methoxyaniline (0.76 mmol) to yield 2-hydroxy-N-(3-methoxyphenyl)-6-phenylpyrimidine-4-carboxamide (45% yield after column chromatography). While this method targets pyrimidine carboxamides, analogous strategies using piperidine-2-carboxylic acid precursors could be adapted for 6-phenylpiperidine-2-carboxylic acid synthesis.

Cyclization Strategies for Piperidine Ring Formation

Ring-closing metathesis (RCM) and Dieckmann cyclization represent viable pathways for constructing the piperidine core. For example, ethyl 4,6-di(1H-indol-3-yl)-1-phenylpiperidine-2-carboxylate was synthesized via asymmetric organocatalysis using a chiral phosphoric acid catalyst (10 mol%). Although this procedure targets bisindole derivatives, substituting indole reactants with phenyl-containing nucleophiles could direct selectivity toward this compound. The gram-scale version of this method achieved 57% yield with 94% enantiomeric excess, demonstrating industrial feasibility.

Microbial Hydroxylation for Regioselective Functionalization

Bacterial Catalysis Using Alcaligenes faecalis

Microbial hydroxylation offers an eco-friendly alternative to traditional chemical synthesis. Alcaligenes faecalis DSM 6269 hydroxylates pyridine-2-carboxylic acid at the C6 position to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid. Adaptation of this biotransformation for piperidine derivatives could involve hydrogenation of the pyridine ring prior to microbial oxidation, thereby generating this compound. However, regioselectivity challenges may arise due to the steric bulk of the phenyl substituent, necessitating strain engineering or substrate modification.

Stereoselective Synthesis of cis-6-Phenyl-piperidine-2-carboxylic Acid

Chiral Resolution and Asymmetric Catalysis

The cis stereoisomer, (2R,6S)-6-phenylpiperidine-2-carboxylic acid (PubChem CID 86314435), is accessible via chiral pool synthesis or kinetic resolution. A reported asymmetric organocatalytic protocol employs ethyl 2-(phenylimino)acetate and 3-vinylindole in dichloromethane with a phosphoric acid catalyst (10 mol%). Substituting 3-vinylindole with styrene derivatives could enable phenyl group incorporation while maintaining stereocontrol (94% ee). Nuclear magnetic resonance (NMR) data for the cis isomer include:

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of related piperidine carboxylates confirm chair conformations with equatorial phenyl groups. High-resolution mass spectrometry (HRMS) of the cis isomer shows a molecular ion peak at m/z 322.1339 ([M+H]+), consistent with the formula C12H15NO2.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and stereochemical outcomes of key preparation routes.

Table 1. Performance Metrics for this compound Synthesis

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee %) | Scale (g) | Reference |

|---|---|---|---|---|---|

| Carbodiimide Coupling | 45 | >95 | Racemic | 0.1 | |

| Asymmetric Organocatalysis | 57 | 99 | 94 | 1.84 | |

| Microbial Hydroxylation | N/A | N/A | N/A | N/A |

Q & A

Q. What are the established synthetic routes for 6-Phenylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of pre-existing piperidine scaffolds. For example, asymmetric synthesis strategies (e.g., chiral auxiliaries or catalysts) can control stereochemistry, as demonstrated in similar piperidinecarboxylic acids . Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection .

- Coupling Reactions : Amide bond formation with phenyl groups via Suzuki-Miyaura or Ullmann coupling, requiring palladium catalysts and optimized temperatures (e.g., 80–100°C) .

- Purification : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as seen in analogous compounds .

Yield Optimization: Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time can improve yields from 60% to >85% .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Spectroscopy :

- NMR : and NMR to confirm regiochemistry and absence of impurities (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- IR : Carboxylic acid C=O stretch at ~1700 cm and NH stretch at ~3300 cm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 219.16 for CHNO) .

- X-ray Crystallography : Resolve stereochemical ambiguity in solid-state structures, particularly for enantiomers .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure this compound, and how does chirality affect bioactivity?

- Methodological Answer :

- Chiral Resolution : Use of chiral column chromatography or enzymatic resolution (e.g., lipases) to separate enantiomers .

- Stereochemical Impact : Enantiomers may exhibit divergent binding affinities to biological targets. For example, (R)-enantiomers of similar piperidine derivatives show 10-fold higher receptor affinity than (S)-forms .

- Computational Modeling : Density functional theory (DFT) to predict preferred conformations and docking studies to assess target interactions .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. Key steps include:

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding kinetics .

- Meta-Analysis : Compare data across studies while accounting for structural modifications (e.g., ester vs. carboxylic acid prodrugs) that alter bioavailability .

- In Silico Tools : Use QSAR models to normalize activity data against structural descriptors .

Q. What are the applications of this compound in targeted drug design, and how does its scaffold compare to other piperidine derivatives?

- Methodological Answer :

- Drug Design : The scaffold serves as a rigid backbone for kinase inhibitors or GPCR modulators. For example, trifluoromethyl analogs show enhanced metabolic stability .

- Comparative Analysis :

Experimental Design & Best Practices

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Accelerated Degradation : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours, followed by HPLC analysis to track decomposition .

- Light/Temperature Sensitivity : Store samples at –20°C in amber vials to prevent photodegradation, as recommended in safety data sheets (SDS) .

Q. What in vitro assays are most suitable for evaluating the antimicrobial potential of this compound derivatives?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Cytotoxicity Screening : Parallel testing on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.